molecular formula C18H14ClN3O B11451915 3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one

3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B11451915
M. Wt: 323.8 g/mol
InChI Key: MGRZZVXLPDADRZ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with 4-methylpyrimido[1,2-a]benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets within cells. It is known to bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, ultimately causing cell death. The compound also affects various signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C18H14ClN3O/c1-11-13(10-12-6-2-3-7-14(12)19)17(23)21-18-20-15-8-4-5-9-16(15)22(11)18/h2-9H,10H2,1H3,(H,20,21,23)

InChI Key

MGRZZVXLPDADRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=NC3=CC=CC=C3N12)CC4=CC=CC=C4Cl

Origin of Product

United States

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